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Compound of Interest

4-(4-Chlorobenzyl)piperidine
Compound Name:
hydrochloride

cat. No.: B1602578

An In-Depth Technical Guide to the Molecular Weight of 4-(4-Chlorobenzyl)piperidine
Hydrochloride

Introduction

4-(4-Chlorobenzyl)piperidine hydrochloride is a pivotal chemical intermediate, widely
utilized by researchers and drug development professionals in the synthesis of novel
therapeutic agents.[1] Its structural motif is a key building block in medicinal chemistry,
particularly for developing analgesics and neuroprotective drugs.[1] An accurate and precise
determination of its molecular weight is a fundamental prerequisite for any research or
development endeavor. This parameter is critical for ensuring stoichiometric accuracy in
reactions, assessing compound purity, performing quantitative analysis, and meeting stringent
regulatory standards.

This guide provides a comprehensive examination of the molecular weight of 4-(4-
Chlorobenzyl)piperidine hydrochloride. It begins with the theoretical calculation based on its
chemical formula and then delves into advanced experimental protocols for its empirical
verification, including mass spectrometry and potentiometric titration. The causality behind
experimental choices is explained to provide field-proven insights, ensuring that each protocol
serves as a self-validating system for robust and reliable results.

Section 1: Core Physicochemical Properties
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A thorough understanding of the compound's basic properties is essential before proceeding
with analytical characterization. These identifiers are crucial for handling, storage, and
documentation.

Property Value Source

4-(4-Chlorobenzyl)piperidine

Chemical Name ) Internal
hydrochloride

CAS Number 36968-94-2 [1]

Molecular Formula C12H16CIN-HCI or C12H17CI2N [1][2]13]
White to off-white crystalline

Appearance [1]
powder

Typical Purity > 94% [1]

Storage Conditions Store at 0-8 °C [1]

Chemical Structure

The structure consists of a piperidine ring substituted at the 4-position with a 4-chlorobenzyl
group. The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a
chloride ion, creating the hydrochloride salt.

Caption: Chemical structure of 4-(4-Chlorobenzyl)piperidine hydrochloride.

Section 2: Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the molecular formula (C12H16CIN-HCI)
using the standard atomic weights of its constituent elements.

Carbon (C): 12 atoms x 12.011 g/mol = 144.132 g/mol

Hydrogen (H): 17 atoms (16 in the base + 1 in HCI) x 1.008 g/mol = 17.136 g/mol

Chlorine (CI): 2 atoms (1 in the base + 1 in HCI) x 35.453 g/mol = 70.906 g/mol

Nitrogen (N): 1 atom x 14.007 g/mol = 14.007 g/mol
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Total Molecular Weight = 144.132 + 17.136 + 70.906 + 14.007 = 246.181 g/mol

This calculated value is the benchmark against which experimental results are compared.
Commercial suppliers consistently list the molecular weight as 246.18 g/mol .[1][3]

Section 3: Experimental Verification of Molecular
Weight

While theoretical calculation provides a precise value, experimental verification is imperative to
confirm the identity and purity of a synthesized or procured batch.

Mass Spectrometry Analysis

Expertise & Experience: Mass spectrometry (MS) is a powerful technique for determining the
molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For a
thermally labile and polar compound like an amine hydrochloride, Electrospray lonization (ESI)
is the method of choice.[4] It is a 'soft' ionization technique that minimizes fragmentation,
allowing for the clear observation of the molecular ion.

Trustworthiness: The self-validating nature of this protocol comes from the distinct isotopic
pattern of chlorine. The natural abundance of 3°Cl (~75.8%) and 3’Cl (~24.2%) results in a
characteristic M+2 peak with an intensity of about one-third of the main molecular ion peak,
providing unambiguous confirmation of a chlorine-containing compound.

Mandatory Visualization: ESI-MS Workflow

Sample Preparation Mass Spectrometry

Dissolve sample (1 mg/mL)
in Methanol/Water

Data Analysis

Click to download full resolution via product page
Caption: Experimental workflow for ESI-Mass Spectrometry analysis.

Experimental Protocol: ESI-MS
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o Sample Preparation: Prepare a dilute solution of 4-(4-Chlorobenzyl)piperidine
hydrochloride (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with
0.1% formic acid to facilitate protonation.[4]

» Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set
the instrument to operate in positive ion ESI mode.

« Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g.,
5-10 pL/min).

« lonization: In the ESI source, the sample is nebulized and desolvated. The hydrochloride salt
dissociates, and the free amine base (M) is protonated to form the [M+H]* ion.

e Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole), which
separates them based on their m/z ratio.

o Data Interpretation: Analyze the resulting mass spectrum. The primary ion observed will be
the protonated free base, [C12H16CIN + H]*. The molecular weight of the free base is 210.7
g/mol . Therefore, the expected m/z value for the primary peak will be approximately 211.1.
Due to the chlorine isotope, a second peak will be observed at m/z 213.1.

Data Presentation: Expected MS Peaks

Calculated m/z  Calculated m/lz  Expected

lon Description .
(35Cl) ((Cl) Ratio

Protonated free
[M+H]* . 211.1 213.1 ~3:1
ase

Potentiometric Titration

Expertise & Experience: While MS provides the molecular weight of the free base, an acid-
base titration can be used to determine the equivalent weight of the hydrochloride salt itself,
thus confirming its purity and overall molecular weight. Aqueous titrations are unsuitable for
many amine hydrochlorides. Therefore, a non-aqueous titration is employed, typically using
glacial acetic acid as the solvent and perchloric acid as the titrant.[5] In this medium, the
hydrochloride salt behaves as a weak base, allowing for a sharp and detectable endpoint.
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Trustworthiness: To overcome the interference of the chloride ion, an ingenious modification
involves the addition of mercuric acetate.[S] The mercuric acetate reacts with the chloride ion to
form undissociated mercuric chloride, effectively removing it from the reaction and allowing for
a much sharper potentiometric endpoint, which validates the accuracy of the titration.

Mandatory Visualization: Titration Workflow

Accurately weigh sample
(approx. 200 mg)

Y

Dissolve in glacial acetic acid
(50 mL)

Y

Add mercuric acetate solution
(10 mL, 6% w/v in acetic acid)

Titrate with standardized
0.1 M Perchloric Acid
T
1

/
’feedback

Monitor potentlal (mV) with Plot Titration Curve
pH meter/electrode (mV vs. Volume)

Determine Equivalence Point
(point of max inflection)

[Calculate Molecular Weight)

Click to download full resolution via product page
Caption: Workflow for non-agueous potentiometric titration.
Experimental Protocol: Potentiometric Titration

» Reagent Preparation:

o Prepare a 0.1 M solution of perchloric acid in glacial acetic acid and standardize it against
potassium hydrogen phthalate.
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o Prepare a 6% (w/v) solution of mercuric acetate in glacial acetic acid.

o Sample Preparation: Accurately weigh approximately 200-250 mg of 4-(4-
Chlorobenzyl)piperidine hydrochloride into a 100 mL beaker.

» Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.
o Chloride Sequestration: Add 10 mL of the mercuric acetate solution and stir.

 Titration: Immerse a combination pH electrode (calibrated for non-aqueous use) into the
solution. Titrate the solution with the standardized 0.1 M perchloric acid, recording the
potential (mV) after each addition. Add the titrant in smaller increments near the expected
endpoint.

o Endpoint Determination: Plot the potential (mV) versus the volume of titrant added (mL). The
equivalence point is the point of maximum inflection on the S-shaped curve, which can be
determined using the first or second derivative of the curve.

o Calculation: Calculate the molecular weight using the following formula:

Molecular Weight ( g/mol ) = (Mass of sample (g) x 1000) / (Volume of titrant at equivalence
point (L) x Molarity of titrant (mol/L))

Conclusion

The molecular weight of 4-(4-Chlorobenzyl)piperidine hydrochloride is theoretically
calculated to be 246.18 g/mol . This fundamental value is empirically confirmed through a dual-
pronged analytical approach. Mass spectrometry validates the mass of the core structure (the
free base) and confirms the presence of chlorine through its isotopic signature. Concurrently,
non-aqueous potentiometric titration provides the equivalent weight of the hydrochloride salt,
offering a robust method for assessing purity and confirming the overall molecular weight. The
meticulous application of these self-validating protocols is essential for ensuring the quality and
reliability of this important chemical intermediate in all research and drug development
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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